molecular formula C11H14ClNO B2988799 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine CAS No. 1153404-46-6

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B2988799
CAS No.: 1153404-46-6
M. Wt: 211.69
InChI Key: CMGKEKXMWWBAQL-UHFFFAOYSA-N
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Description

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized using a suitable acid catalyst to yield the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of chromene-quinone derivatives.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dihydro-2H-chromen-4-amine: Lacks the N,8-dimethyl groups.

    8-dimethyl-3,4-dihydro-2H-chromen-4-amine: Lacks the chloro group.

    6-chloro-N-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks one of the methyl groups on the nitrogen.

Uniqueness

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both the chloro and N,8-dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-8(12)6-9-10(13-2)3-4-14-11(7)9/h5-6,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGKEKXMWWBAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCC2NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153404-46-6
Record name 6-chloro-N,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
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